molecular formula C18H19N3O B14516109 3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one CAS No. 63634-10-6

3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one

Cat. No.: B14516109
CAS No.: 63634-10-6
M. Wt: 293.4 g/mol
InChI Key: OZCSSJUWTYROHB-UHFFFAOYSA-N
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Description

3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and chemical properties. The structure of this compound includes a quinoxalinone core with a diethylamino group attached to the phenyl ring, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C–H functionalization using heterogeneous catalysis. This method is favored for its low cost, environmental friendliness, and high activity . The reaction conditions often involve the use of graphitic phase carbon nitride, metal-organic frameworks, or other catalytic materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalin-2(1H)-one derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent against various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one is unique due to the presence of the diethylamino group, which enhances its solubility and reactivity. This makes it a valuable compound for various applications, distinguishing it from other quinoxalinone derivatives .

Properties

CAS No.

63634-10-6

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)17-18(22)20-16-8-6-5-7-15(16)19-17/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI Key

OZCSSJUWTYROHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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